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Compound of Interest

Compound Name: AN3661

Cat. No.: B1392757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AN3661, a potent antimalarial compound

belonging to the benzoxaborole class. This document details its chemical properties,

mechanism of action, efficacy data, and the experimental protocols utilized in its evaluation.

Core Compound Information
Property Value Reference

CAS Number 1268335-33-6 [1][2]

Molecular Formula C10H11BO4 [1]

Molecular Weight 206.0 g/mol [1][2]

Mechanism of Action
AN3661 exerts its antimalarial activity through a novel mechanism of action: the inhibition of

the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3

(PfCPSF3).[1][3][4][5] PfCPSF3 is a critical endonuclease involved in the 3'-end processing of

pre-messenger RNA (pre-mRNA), a vital step for the maturation and stability of mRNA

transcripts.[4] By binding to and inhibiting PfCPSF3, AN3661 disrupts the normal processing of

parasite pre-mRNAs, leading to a loss of transcript stability and ultimately, parasite death.[5][6]

This unique target provides a mode of action distinct from currently available antimalarial drugs.
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Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of AN3661 on the pre-mRNA processing

pathway in P. falciparum.
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Caption: Inhibition of PfCPSF3 by AN3661 disrupts pre-mRNA processing.

Efficacy Data
AN3661 has demonstrated potent activity against both drug-sensitive and drug-resistant strains

of P. falciparum in vitro, as well as efficacy in in vivo murine models of malaria.

In Vitro Efficacy
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P. falciparum Strain IC50 (nM) Notes Reference

Laboratory-adapted

strains (mean)
32

Includes drug-

sensitive and resistant

strains

[1]

3D7 20-56 Drug-sensitive [5][6]

W2 20-56 Chloroquine-resistant [5][6]

Dd2 20-56 Multidrug-resistant [5][6]

K1 20-56 Multidrug-resistant [5][6]

HB3 20-56 Chloroquine-resistant [5][6]

FCR3 20-56 Chloroquine-resistant [5][6]

TM90C2B 20-56 Multidrug-resistant [5][6]

Ugandan field isolates

(mean ex vivo)
64

Freshly isolated

parasites
[1][6][7]

In Vivo Efficacy in Murine Models
Murine Model

Dosing
Regimen

Efficacy
Endpoint

Value Reference

P. berghei-

infected mice

50-200 mg/kg,

p.o., daily for 4

days

ED90 (Day 4) 0.34 mg/kg [5][7]

P. falciparum-

infected mice

Orally for 4 days,

starting on day 3

of infection

ED90 (4 days

post-initiation)
0.57 mg/kg [5][7]

Cytotoxicity
AN3661 exhibits minimal cytotoxicity against mammalian cell lines, suggesting a favorable

selectivity profile.
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Cell Line CC50 (µM) Reference

Jurkat 60.5 [5]

Other mammalian cell lines >25 [5]

Experimental Protocols
Detailed experimental protocols for the evaluation of antimalarial compounds are critical for

reproducible research. The following are generalized protocols based on standard methods in

the field, as the specific, detailed protocols from the primary AN3661 studies are not publicly

available.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-
based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P.

falciparum.

Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human

O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax

II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Cultures are kept at 37°C

in a sealed chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

Assay Preparation: The test compound (AN3661) is serially diluted in culture medium in a

96-well plate.

Parasite Inoculation: Synchronized ring-stage parasites are added to each well to achieve a

final parasitemia of 0.5% and a hematocrit of 2%.

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite

culture.

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the

erythrocytes and stain the parasite DNA.

Fluorescence Reading: The plate is read on a fluorescence plate reader.
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Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the

IC50 value is calculated using a nonlinear regression model.

In Vivo Efficacy Study in a Murine Malaria Model
This protocol outlines the assessment of a compound's efficacy in a mouse model of malaria.

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

Infection: Mice are infected intravenously with Plasmodium berghei-parasitized red blood

cells.

Treatment: The test compound (AN3661) is formulated in a suitable vehicle (e.g., 10%

DMSO, 40% PEG400, 50% water) and administered orally once daily for four consecutive

days, starting 24 hours post-infection. A vehicle control group is included.

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained

thin blood smears.

Data Analysis: The percent inhibition of parasite growth is calculated relative to the vehicle

control group. The effective dose that inhibits parasite growth by 90% (ED90) is determined

by regression analysis.

Conclusion
AN3661 is a promising antimalarial candidate with a novel mechanism of action targeting

PfCPSF3. Its potent in vitro and in vivo activity against a wide range of P. falciparum strains,

coupled with a favorable safety profile, underscores its potential as a next-generation

therapeutic for malaria. Further research and clinical development are warranted to fully

elucidate its therapeutic utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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